molecular formula C12H20FNO2 B8244877 Tert-butyl 8-fluoro-3-azabicyclo[3.2.1]octane-3-carboxylate

Tert-butyl 8-fluoro-3-azabicyclo[3.2.1]octane-3-carboxylate

Cat. No.: B8244877
M. Wt: 229.29 g/mol
InChI Key: FVSSPBLWVXILNP-UHFFFAOYSA-N
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Description

Tert-butyl 8-fluoro-3-azabicyclo[3.2.1]octane-3-carboxylate is a bicyclic compound featuring a nitrogen atom (aza) within its bicyclo[3.2.1]octane scaffold. The tert-butyl carboxylate group at position 3 acts as a protective moiety, enhancing solubility and stability during synthetic processes . The 8-fluoro substitution introduces electronegativity, which can influence electronic properties, metabolic stability, and binding interactions in medicinal chemistry applications.

Properties

IUPAC Name

tert-butyl 8-fluoro-3-azabicyclo[3.2.1]octane-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20FNO2/c1-12(2,3)16-11(15)14-6-8-4-5-9(7-14)10(8)13/h8-10H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVSSPBLWVXILNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC(C1)C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 8-fluoro-3-azabicyclo[3.2.1]octane-3-carboxylate typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material . Another approach involves the desymmetrization of achiral tropinone derivatives . The reaction conditions often require the use of specific catalysts and reagents to ensure the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 8-fluoro-3-azabicyclo[3.2.1]octane-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The conditions vary depending on the desired reaction but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an alcohol, while reduction could produce a simpler hydrocarbon .

Scientific Research Applications

Tert-butyl 8-fluoro-3-azabicyclo[3.2.1]octane-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the context of its tropane alkaloid structure.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of tert-butyl 8-fluoro-3-azabicyclo[3.2.1]octane-3-carboxylate involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Electronic Effects

  • 8-Fluoro vs. 8-Hydroxy : The 8-fluoro substituent is less polar than 8-hydroxy, leading to higher lipophilicity (predicted logP ~1.5 vs. ~0.5 for hydroxy) and improved membrane permeability .
  • 8-Fluoro vs. 8-Formyl : Fluorine’s electronegativity stabilizes adjacent electron-deficient regions, whereas the formyl group introduces reactivity for conjugation or reduction .

Biological Activity

Tert-butyl 8-fluoro-3-azabicyclo[3.2.1]octane-3-carboxylate (CAS Number: 2231672-88-9) is a bicyclic compound notable for its unique structural features and potential biological applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C12H20NO2F
  • Molecular Weight : 229.29 g/mol
  • Purity : ≥97% .

This compound exhibits its biological activity through various mechanisms:

  • Monoamine Reuptake Inhibition : Similar compounds have been shown to affect neurotransmitter systems by inhibiting the reuptake of monoamines, which can be beneficial in treating mood disorders such as depression and anxiety .
  • Protein-Protein Interaction Disruption : The compound may interfere with specific protein interactions, which is a common mechanism for macrocyclic compounds . This disruption can lead to altered signaling pathways within cells.

Pharmacological Applications

Research indicates that derivatives of azabicyclo compounds can be utilized in the treatment of several neurological disorders due to their influence on neurotransmitter systems:

  • Depression and Anxiety : Compounds similar to this compound have shown promise in preclinical models for addressing symptoms of depression and anxiety by modulating serotonin and norepinephrine levels .
  • Attention Deficit Hyperactivity Disorder (ADHD) : The potential for these compounds to affect dopaminergic pathways suggests applications in managing ADHD symptoms .

Case Studies

Several studies have explored the biological effects of related compounds:

  • Study on Neurotransmitter Modulation : A study demonstrated that azabicyclo derivatives could enhance serotonin levels in rodent models, indicating their potential as antidepressants .
  • Inhibition of Specific Receptors : Research has shown that certain azabicyclo compounds can selectively inhibit serotonin transporters, leading to increased serotonin availability in synaptic clefts, which is crucial for mood regulation .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

Compound NameTarget ActivityPotential Applications
This compoundMonoamine reuptake inhibitionDepression, Anxiety, ADHD
Tert-butyl 8-amino-3-azabicyclo[3.2.1]octane-3-carboxylateProtein-protein interaction disruptionCancer therapeutics, Neurological disorders
Tert-butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylateNeurotransmitter modulationPain management, Mood disorders

Q & A

Q. Example Optimization Table :

ConditionYield ImprovementKey ChangeReference
TBAF (10 mol%)75% → 88%Enhanced nucleophilicity
Solvent: DCE50% → 65%Reduced polarity

Advanced: What are the stability challenges of this compound under acidic or basic conditions?

Methodological Answer:
The Boc group is labile under strong acids (e.g., TFA) or prolonged basic conditions. Stability studies show:

  • Acidic Conditions : Rapid deprotection in >10% TFA (t1/2_{1/2} < 1 hr at RT) .
  • Basic Conditions : Slow hydrolysis in aqueous NaOH (pH >10) over 24 hrs .
  • Storage : Stable at 2–8°C under inert atmosphere for >6 months .

Advanced: How do structural modifications (e.g., substituent position) impact biological activity?

Methodological Answer:
Structure-activity relationship (SAR) studies on related 8-azabicyclo[3.2.1]octanes reveal:

  • Fluoro Position : 8-Fluoro substitution enhances metabolic stability compared to 7- or 9-fluoro analogs .
  • Boc vs. Other Protections : Boc groups improve solubility but reduce binding affinity to certain targets (e.g., serotonin receptors) compared to acetyl or benzyl groups .

Q. Example Chromatography Conditions :

ColumnMobile PhaseResolution (Rs_s)Reference
Chiralpak AD-HHexane/EtOH (90:10)1.5

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